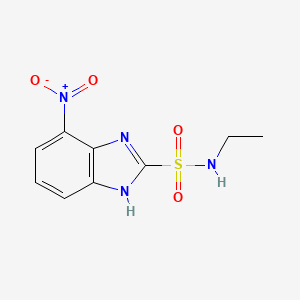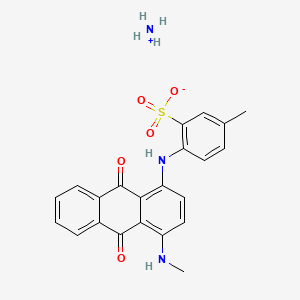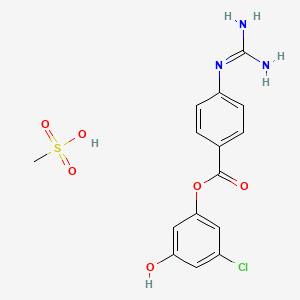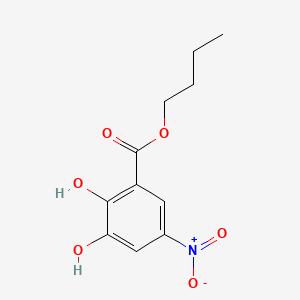
Butyl 2,3-dihydroxy-5-nitrobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butyl 2,3-dihydroxy-5-nitrobenzoate is an organic compound with the molecular formula C11H13NO6 This compound is characterized by the presence of a butyl ester group, two hydroxyl groups, and a nitro group attached to a benzoate core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 2,3-dihydroxy-5-nitrobenzoate typically involves the esterification of 2,3-dihydroxy-5-nitrobenzoic acid with butanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions ensures the scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Butyl 2,3-dihydroxy-5-nitrobenzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of ether or amine derivatives.
Wissenschaftliche Forschungsanwendungen
Butyl 2,3-dihydroxy-5-nitrobenzoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Butyl 2,3-dihydroxy-5-nitrobenzoate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The hydroxyl groups can participate in hydrogen bonding and other interactions that influence the compound’s biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Butyl 2,3-dihydroxybenzoate: Lacks the nitro group, which affects its reactivity and biological properties.
Methyl 2,3-dihydroxy-5-nitrobenzoate: Similar structure but with a methyl ester group instead of a butyl ester group.
Ethyl 2,3-dihydroxy-5-nitrobenzoate: Similar structure but with an ethyl ester group instead of a butyl ester group.
Uniqueness
Butyl 2,3-dihydroxy-5-nitrobenzoate is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activities. The presence of both hydroxyl and nitro groups allows for diverse chemical transformations and interactions.
Eigenschaften
CAS-Nummer |
125629-13-2 |
|---|---|
Molekularformel |
C11H13NO6 |
Molekulargewicht |
255.22 g/mol |
IUPAC-Name |
butyl 2,3-dihydroxy-5-nitrobenzoate |
InChI |
InChI=1S/C11H13NO6/c1-2-3-4-18-11(15)8-5-7(12(16)17)6-9(13)10(8)14/h5-6,13-14H,2-4H2,1H3 |
InChI-Schlüssel |
HYVXPZNEQQGZCI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC(=O)C1=C(C(=CC(=C1)[N+](=O)[O-])O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


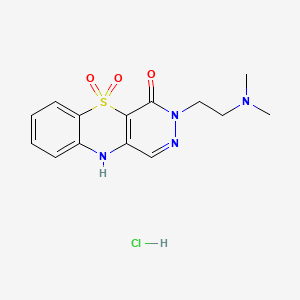
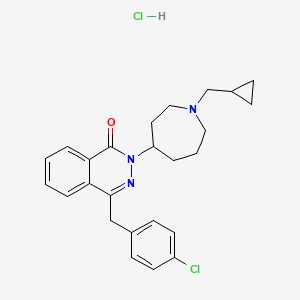
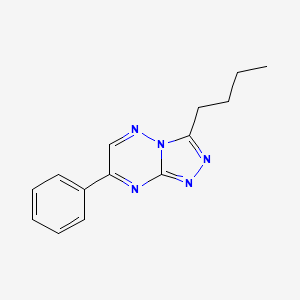
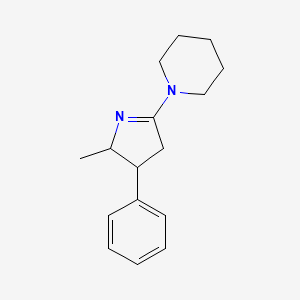
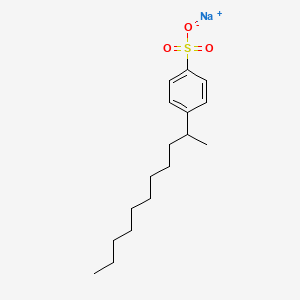
![Benzyl 1-[4-cyano-4-(4-fluorophenyl)cyclohexyl]-3-methyl-4-phenylpiperidine-4-carboxylate](/img/structure/B12699087.png)
